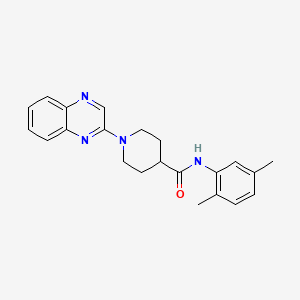
N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H24N4O and its molecular weight is 360.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation
Quinoxalin-2-carboxamides, including N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, have been designed and synthesized as part of a series targeted for pharmacological evaluation. These compounds were developed based on the pharmacophoric requirements of serotonin type-3 (5-HT3) receptor antagonists. The evaluation of these carboxamides for their 5-HT3 receptor antagonism revealed significant potential, with some compounds showing promising potency. This suggests their applicability in managing conditions modulated by 5-HT3 receptors, such as certain gastrointestinal disorders and possibly effects related to anxiety and depression (R. Mahesh et al., 2011).
Antimyotonic and Sodium Channel Blocking
Research into constrained analogues of tocainide, which is structurally related to quinoxalin-2-carboxamide derivatives, has led to the development of potent skeletal muscle sodium channel blockers. These analogues demonstrate a marked increase in potency and use-dependent block compared to tocainide, highlighting their potential in developing antimyotonic agents for treating conditions like myotonia (A. Catalano et al., 2008).
Antitubercular Activity
Variants of the Bohlmann-Rahtz reaction have been employed to synthesize substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls, showing significant antitubercular activity. These compounds were evaluated against Mycobacterium tuberculosis, with several exhibiting promising antitubercular properties. This line of research opens up potential avenues for the development of new antitubercular agents, contributing to the fight against tuberculosis (S. Kantevari et al., 2011).
Antimicrobial and Antitumor Activities
The synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers demonstrated not only high efficiency in dyeing but also significant in vitro screening results for antioxidant, antitumor, and antimicrobial activities. These findings suggest the dual utility of such compounds in industrial applications and potential therapeutic benefits, indicating a broad spectrum of scientific research applications beyond their initial scope (M. Khalifa et al., 2015).
Electrochemical Behavior and Drug Design Insights
Studies on the electrochemical properties of quinoxaline-2-carboxamide 1,4-di-N-oxides have provided valuable insights into their mechanism of action against tuberculosis. The relationship between electrochemical behavior and antimicrobial activity suggests that charge transfer processes play a role in the efficacy of these compounds, offering new perspectives for the design of future antitubercular drugs (E. Moreno et al., 2011).
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-15-7-8-16(2)20(13-15)25-22(27)17-9-11-26(12-10-17)21-14-23-18-5-3-4-6-19(18)24-21/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDAIOZYJVXMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amino}-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2976069.png)
![6-[5-[2-(2-Bromophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2976072.png)
![4-isopropoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2976073.png)
![ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2976074.png)
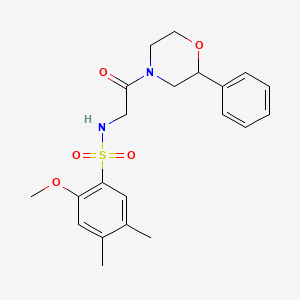



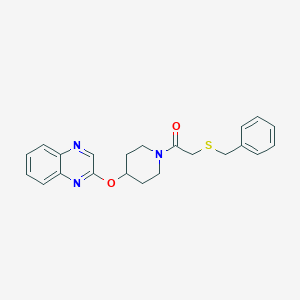
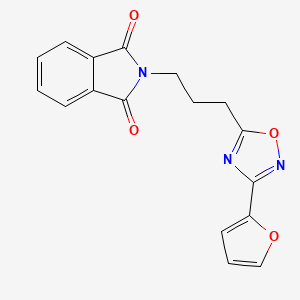
![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2976084.png)
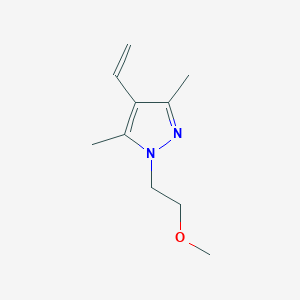

![(Z)-methyl 2-(furan-3-ylmethylene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2976091.png)
